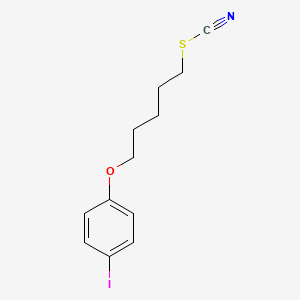

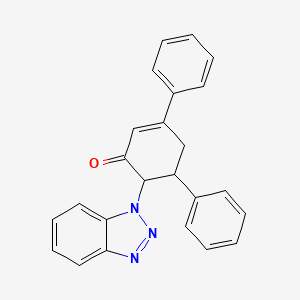

![molecular formula C14H15N3O4S B5234185 N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)

N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives involves multiple steps, including condensation, nitration, alkylation, and functional group modifications. For instance, derivatives of benzenesulfonamide have been synthesized using methods that incorporate nitrobenzenesulfonyl chlorides followed by alkylation with α-bromoacetophenones, showcasing a diverse array of potential synthetic routes that could be adapted for N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide (Schütznerová & Krchňák, 2015).

Molecular Structure Analysis

The molecular structure of related compounds often features significant intramolecular and intermolecular interactions, including hydrogen bonds, which influence their crystal packing and stability. For example, compounds like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide demonstrate characteristic benzenesulfonamide derivative features, with N-phenyl rings twisted in relation to the phenylsulfonamide group and molecules linked to form dimers via N-H...O hydrogen bonds (Główka, Olubek, & Olczak, 1995).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including N-alkylation with alcohols, demonstrating their versatility in chemical synthesis and potential for functional group modification. Such reactivity paves the way for the synthesis of amino-(N-alkyl)benzenesulfonamides, highlighting the compound's potential for further chemical transformations (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular configuration. The intramolecular hydrogen bond between amino and nitro groups, keeping these groups nearly coplanar with the benzene ring, influences these properties, as observed in compounds like 1-Amino-2-nitro-4,5-bis(p-toluenesulfonamido)benzene (Bolger & Gourdon, 1995).

Chemical Properties Analysis

Benzenesulfonamide derivatives exhibit a range of chemical properties, including their reactivity towards various organic and inorganic reagents, stability under different conditions, and potential as ligands in metal coordination complexes. Their functional group compatibility and chemoselectivity, as demonstrated in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, underscore their chemical versatility (Yu et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-nitroanilino)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-17(19)14-9-5-4-8-13(14)15-10-11-16-22(20,21)12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUJEAMUSLEPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)

![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)